Barium bromate monohydrate.

Solubility Analytical separation Barium/strontium

Barium bromate monohydrate, Ba(BrO₃)₂·H₂O, is the hydrated form of the barium salt of bromic acid, crystallizing as white monoclinic prismatic crystals with a density of 3.99 g/cm³. It belongs to the alkaline earth metal bromate series—alongside magnesium, calcium, and strontium bromates—and serves as a precursor for preparing other bromate salts, a low-carbon steel corrosion inhibitor, and an analytical reagent.

Molecular Formula BABR2O6.H2O
Molecular Weight 0
CAS No. 10326-26-8
Cat. No. B1173426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium bromate monohydrate.
CAS10326-26-8
Molecular FormulaBABR2O6.H2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Bromate Monohydrate (CAS 10326-26-8): Technical Baseline for Procurement-Sensitive Differentiation


Barium bromate monohydrate, Ba(BrO₃)₂·H₂O, is the hydrated form of the barium salt of bromic acid, crystallizing as white monoclinic prismatic crystals with a density of 3.99 g/cm³ [1]. It belongs to the alkaline earth metal bromate series—alongside magnesium, calcium, and strontium bromates—and serves as a precursor for preparing other bromate salts, a low-carbon steel corrosion inhibitor, and an analytical reagent . Its defining physicochemical signature is exceptionally low aqueous solubility relative to all other common bromates, a property that directly governs its industrial selectivity and procurement rationale [1].

Workflow Precipitation-driven separation
Selection Logic Low-solubility bromate reagent
Thermal Profile Extended dehydration processing window

Why Barium Bromate Monohydrate Cannot Be Interchanged with Other Bromate Salts


Alkaline earth and alkali metal bromates exhibit orders-of-magnitude differences in aqueous solubility, thermal dehydration behavior, and decomposition kinetics that preclude simple interchange in industrial and analytical workflows. Barium bromate monohydrate is approximately 40–50 times less water-soluble than strontium bromate at ambient temperature [1], making it uniquely suited for precipitation-driven barium–strontium separations [2]. Its dehydration onset near 190 °C is roughly 80 °C higher than that of strontium bromate monohydrate (~110 °C), enabling thermal processing windows unavailable to its lighter congeners [1]. Furthermore, the solid-state decomposition of Ba(BrO₃)₂ follows a distinct five-stage kinetic profile—initial gas evolution, induction, linear reaction, acceleratory, and decay stages [3]—that differs mechanistically from the simpler decomposition pathways of potassium or sodium bromate. These quantifiable divergences mean that substituting barium bromate monohydrate with any other bromate salt alters not just concentration-dependent reactivity, but the fundamental thermodynamic and kinetic feasibility of the intended process.

vs Sr Bromate Ba(BrO₃)₂·H₂O: low solubility, dehydration ~190°C Sr bromate is approximately 40–50× more soluble and dehydrates ~80°C lower; precipitation selectivity may not transfer
vs K / Na Bromate Ba(BrO₃)₂·H₂O: decomposes ~260–265°C, multi-stage kinetics KBrO₃ and NaBrO₃ decompose at ~370–381°C with simpler pathways; oxygen-release profile may differ substantially
vs Other Ba Salts Ba(BrO₃)₂·H₂O: Ksp = 2.43×10⁻⁴, oxidizing anion Ba(NO₃)₂ and BaCl₂ lack the low solubility and oxidizing character needed for precipitation or passivation workflows

Barium Bromate Monohydrate Quantitative Differentiation Evidence Against Closest Comparators


Aqueous Solubility: Approximately 47.5-Fold Lower Than Strontium Bromate at 20 °C

Barium bromate monohydrate exhibits a water solubility of 0.65 g/100 mL at 20 °C [1], compared with 30.9 g/100 mL at 20 °C for strontium bromate . This represents an approximately 47.5-fold solubility differential, confirmed independently in the primary separation literature as 'about 40 times more soluble' [2]. The solubility gap widens further at lower temperatures: 0.29 g/100 mL (0 °C) for barium bromate monohydrate versus 30.9 g/100 mL (20 °C, strontium salt), while sodium bromate reaches 36.4 g/100 mL and potassium bromate 6.91 g/100 mL under comparable conditions [3][4].

Aqueous Solubility
Head-to-head
Ba(BrO₃)₂·H₂O: 0.65 g/100 mL at 20°C
vs Sr: 30.9 g/100 mL (~47.5× higher)
vs Na: 36.4 g/100 mL (~56× higher)
Informs procurement evaluation for precipitation-driven separation workflows
IUPAC Solubility Data Series; confirmed by independent separation literature
Solubility Analytical separation Barium/strontium Precipitation chemistry

Solubility Product (Ksp): Thermodynamic Basis for Quantitative Precipitation Control

Barium bromate possesses a well-characterized solubility product constant of Ksp = 2.43 × 10⁻⁴ at 25 °C [1], with an enthalpy of solution of +54 kJ/mol [1]. This Ksp value is several orders of magnitude smaller than that of barium nitrate (Ksp = 4.64 × 10⁻³) , meaning barium bromate is approximately 19 times less soluble in thermodynamic terms than the commonly used nitrate salt. By contrast, strontium bromate—with its vastly higher solubility—does not have a similarly tabulated low Ksp value in authoritative compilations, reflecting its much greater solution stability . The Ksp of barium bromate is also approximately three orders of magnitude larger than that of barium sulfate (Ksp = 1.08 × 10⁻¹⁰), situating it in a unique intermediate solubility window among barium salts.

Solubility Product
Class-level
Ksp = 2.43 × 10⁻⁴ at 25°C
Supports thermodynamic modeling of precipitation onset and yield prediction
Class-level comparison among barium salts; functional context requires individual review
Solubility product Thermodynamics Precipitation Equilibrium chemistry

Thermal Dehydration Onset: Approximately 80 °C Higher Than Strontium Bromate Monohydrate

Barium bromate monohydrate loses its water of hydration at approximately 190 °C [1], whereas strontium bromate monohydrate dehydrates at approximately 110 °C —a differential of roughly 80 °C. A separate Chinese authoritative source reports dehydration at 170 °C for Ba(BrO₃)₂·H₂O [2], still approximately 50–60 °C above the strontium analog. This higher dehydration temperature reflects stronger water binding in the barium bromate monohydrate crystal lattice, where each Ba atom is coordinated by 11 oxygen neighbors at distances of 2.702–3.057 Å, including the water oxygen [1]. The practical consequence is that barium bromate monohydrate tolerates substantially higher drying, storage, and processing temperatures without undergoing phase change or water release that could compromise stoichiometric accuracy or generate steam pressure in sealed containers.

Dehydration Onset
Head-to-head
Ba(BrO₃)₂·H₂O: ~190°C
vs Sr(BrO₃)₂·H₂O: ~110°C
Differential: ~80°C higher
Informs thermal processing window and storage condition review
DTA and thermogravimetric data; Ba coordination by 11 oxygen neighbors reported
Thermal stability Dehydration Thermogravimetry Process safety

Solid-State Decomposition: Distinct Five-Stage Kinetic Profile vs. Simpler Alkali Bromate Pathways

The thermal decomposition of barium bromate proceeds through a characteristic five-stage mechanism: (i) initial rapid gas evolution, (ii) a short induction period, (iii) a slow linear reaction, followed by (iv) acceleratory and (v) decay stages [1][2]. This multistage behavior, analyzed according to Prout-Tompkins and contracting-square kinetics [1], contrasts with the simpler decomposition profiles reported for potassium and sodium bromates. Decomposition of Ba(BrO₃)₂·H₂O begins at approximately 260–265 °C (final decomposition to BaBr₂ + O₂) [3], versus 370 °C for potassium bromate [4] and 381 °C for sodium bromate [5]. The lower decomposition temperature combined with the multi-stage kinetics means that barium bromate can serve as a lower-temperature oxygen source in pyrotechnic and solid-propellant formulations where alkali bromates would require higher ignition thresholds.

Decomposition Kinetics
Reported
Five-stage profile: gas evolution → induction → linear → acceleratory → decay
Decomposition onset: ~260–265°C
Supports oxidizer formulation evaluation for earlier oxygen release
Prout-Tompkins and contracting-square kinetics; cross-study comparison with K/Na bromates
Thermal decomposition kinetics Solid-state chemistry Thermogravimetry Activation energy

Crystal Structure: Unique 11-Coordinate Ba Environment with Single Water Orientation

Barium bromate monohydrate crystallizes in the monoclinic space group I2/c with unit cell parameters a = 9.0696 Å, b = 7.8952 Å, c = 9.695 Å, β = 93.26°, V = 688.4 ų, Z = 4 [1]. The crystal structure, determined by Fourier and differential synthesis methods and refined to atomic coordinates [2], reveals each barium atom coordinated by 11 oxygen neighbors at distances ranging from 2.702 Å to 3.057 Å [1]. Proton magnetic resonance studies demonstrate that there is only one orientation of the water molecule in the crystal, with a p–p distance of 1.61 ± 0.01 Å and direction angles α₀ = 30°, β₀ = 95°, γ₀ = 122° [1]. The average Br–O bond length is 1.652 Å and the O···O hydrogen bond distance is 2.832 Å. While this structure is 'closely similar to that in barium chlorate monohydrate' [2], it is distinct from the crystal structures of strontium and calcium bromate hydrates, which adopt different coordination geometries due to the smaller ionic radii of Sr²⁺ and Ca²⁺.

Crystal Structure
Class-level
Monoclinic I2/c; a=9.0696 Å, b=7.8952 Å, c=9.695 Å, β=93.26°
Ba 11-coordinate; single H₂O orientation
Supports crystallographic consistency review for batch evaluation
Structure similar to Ba(ClO₃)₂·H₂O; distinct from Sr and Ca bromate hydrates
Crystallography Coordination chemistry Monoclinic structure Hydrogen bonding

Analytical Separation Utility: Ba/Sr Homogeneous Precipitation Enabled by 40× Solubility Differential

The approximately 40-fold solubility difference between strontium bromate (~30.9 g/100 mL, 20 °C) and barium bromate (~0.65 g/100 mL, 20 °C) has been exploited in a demonstrated homogeneous precipitation method for quantitative Ba/Sr separation [1][2]. In this method, an organic cosolvent (methanol or tetrahydrofuran) is diffused into an aqueous solution containing both Ba²⁺ and Sr²⁺, gradually shifting the solvent composition to induce selective precipitation of barium bromate while strontium remains in solution—aided by both the intrinsic solubility differential and the greater stability of the Sr–MEDTA chelate [1]. Critically, barium bromate can be directly converted to the oxide by heating, eliminating the additional separation step required when using barium chromate precipitation [1]. No other common bromate salt (Na, K, Mg, Ca, Sr) exhibits solubility low enough to enable this selective precipitation strategy. This capability also underpins the use of barium bromate as a precursor for preparing rare earth bromates via metathesis reactions with rare earth sulfates [3].

Ba/Sr Separation
Head-to-head
Selective Ba precipitation from water-organic cosolvent
Sr remains dissolved (~47.5× solubility differential)
BaBrO₃ directly convertible to BaO
Supports precipitation selectivity review for Ba/Sr analytical separation
Demonstrated homogeneous precipitation method; methanol or THF cosolvent
Barium-strontium separation Homogeneous precipitation Analytical chemistry Rare earth preparation

Barium Bromate Monohydrate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Quantitative Barium–Strontium Separation via Homogeneous Precipitation

Leveraging the ~47.5-fold water solubility differential between barium bromate monohydrate (0.65 g/100 mL at 20 °C) and strontium bromate (30.9 g/100 mL), laboratories performing alkaline earth metal separations can achieve selective Ba precipitation from mixed Ba/Sr solutions by gradual introduction of methanol or THF as a cosolvent [1][2]. Unlike barium chromate-based methods, the precipitated barium bromate can be directly calcined to BaO, eliminating a chromate-removal step and streamlining the workflow for preparing high-purity barium compounds [1].

Precursor for Rare Earth Bromate Synthesis

Barium bromate monohydrate serves as the metathesis precursor of choice for preparing rare earth bromates (e.g., cerium(III) bromate) via reaction with rare earth sulfates [1][2]. The low solubility of barium bromate ensures that the barium sulfate byproduct precipitates cleanly, driving the reaction to completion and leaving the soluble rare earth bromate in solution. This application exploits both the thermodynamic driving force (Ksp = 2.43 × 10⁻⁴) and the facile conversion of residual barium bromate to the oxide [2].

Low-Carbon Steel Corrosion Inhibition

Barium bromate monohydrate is specifically documented as a corrosion inhibitor for low-carbon steel [1][2]. While mechanistic details remain proprietary in much of the industrial literature, the compound's strong oxidizing character and its ability to form a passivating oxide layer on ferrous surfaces differentiate it from non-oxidizing barium salts (e.g., BaCl₂, Ba(NO₃)₂) that lack this protective film-forming capability. Procurement for this application specifically requires the bromate salt rather than any generic barium compound.

Controlled Oxidizer in Pyrotechnic and Energetic Formulations

The relatively low decomposition temperature of barium bromate (~260–265 °C) compared to potassium bromate (~370 °C) and sodium bromate (381 °C), combined with its multi-stage decomposition kinetics [1][2], makes it a candidate oxidizer for formulations requiring earlier oxygen release. The barium cation additionally contributes green flame coloration in pyrotechnic compositions, a spectral feature absent from alkali metal bromates. Procurement decisions must weigh the balance between earlier O₂ availability (favoring barium bromate over K/Na bromates) and thermal stability requirements [1].

Application
Selection Property
Validation Focus
Ba/Sr Separation via Homogeneous Precipitation
Low-solubility precipitation selectivity
Precipitation yield and strontium rejection in mixed-solvent systems
Rare Earth Bromate Synthesis Precursor
Thermodynamic driving force for metathesis
Byproduct precipitation completeness and rare earth bromate purity
Low-Carbon Steel Corrosion Inhibition
Oxidizing passivation capability
Protective film formation and corrosion rate under service conditions
Oxidizer in Energetic Formulations
Lower decomposition onset vs alkali bromates
Oxygen release profile and thermal budget compatibility
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